molecular formula C13H16FNO2 B1463348 2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1088192-24-8

2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Cat. No. B1463348
M. Wt: 237.27 g/mol
InChI Key: FVDKBULAKBURJD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one, commonly known as 4-Fluoro-3-hydroxypiperidine (4F-3H-PIP), is a synthetic compound with a wide range of applications in the field of scientific research. It is a versatile compound and has been used in a variety of research applications, including drug discovery and development, drug metabolism and pharmacokinetics, structure-activity relationship studies, and structure-property relationships. 4F-3H-PIP has been used as a building block for drug discovery and development, as a scaffold for medicinal chemistry, and as a template for biochemical and pharmacological studies.

Scientific Research Applications

Antimicrobial Activity

2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one has been utilized in the synthesis of compounds with notable antimicrobial properties. For instance, its derivative was used to create novel compounds with significant antimicrobial activity, evaluated against various microbial organisms (Nagamani et al., 2018).

Antiarrhythmic Drug Potential

This chemical has also been involved in the development of new piperid-4-ylethane derivatives, showing promise as potential class III antiarrhythmic drugs. One such compound, niferidyl hydrochloride, demonstrated significant antiarrhythmic activity and progressed to clinical trials (Glushkov et al., 2011).

Mercury Ion Detection

A study developed a long-wavelength fluorophore based on a derivative of this compound, which acted as a highly selective probe for detecting Hg2+ ions. This probe showed potential for environmental and biological applications in mercury ion determination (Zhu et al., 2014).

Liquid Crystal Research

In the field of liquid crystals, derivatives of 2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one have been synthesized to study their nematic phases, transition temperatures, and other physical properties. These studies are crucial for the development of advanced liquid crystal displays and materials (Takatsu et al., 1983).

NMDA Receptor Antagonist Development

Research has also been conducted to develop NMDA receptor antagonists using derivatives of this compound. These antagonists are important for exploring the function of NR2B-containing NMDA receptors, with implications in neurological and psychiatric disorders (Butler et al., 1998).

Sigma Ligand Development

Another application is in the development of sigma ligands, where derivatives have shown high affinity for sigma 1 and sigma 2 binding sites. These compounds are important for understanding various neurological processes and developing related therapies (Perregaard et al., 1995).

properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-11-5-3-10(4-6-11)8-13(17)15-7-1-2-12(16)9-15/h3-6,12,16H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDKBULAKBURJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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